Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride)
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Overview
Description
Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) is a deuterium-labeled analogue of Methyl 4-(Aminomethyl)benzoate hydrochloride. This compound is an amino acid ester hydrochloride and is often used in scientific research due to its unique properties. The deuterium labeling makes it particularly useful in various analytical and research applications, including studies involving metabolic pathways and drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) typically involves the esterification of 4-(Aminomethyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The deuterium labeling is introduced during the synthesis process to replace specific hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential as a histone deacetylase inhibitor, showing antiproliferative activity against tumor cell lines.
Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) involves its interaction with specific molecular targets. As a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of tumor cell proliferation .
Comparison with Similar Compounds
- Methyl 4-(Aminomethyl)benzoate hydrochloride
- Methyl 4-(Bromomethyl)benzoate
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)benzaldehyde
Comparison: Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies. Compared to its non-deuterated analogue, it offers improved sensitivity and specificity in various experimental setups .
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
205.67 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)-2,3,5,6-tetradeuteriobenzoate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3;1H/i2D,3D,4D,5D; |
InChI Key |
GIZCKBSSWNIUMZ-QZFMBAIXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN)[2H])[2H])C(=O)OC)[2H].Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN.Cl |
Origin of Product |
United States |
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